molecular formula C17H15N3O3 B5677028 N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

Cat. No. B5677028
M. Wt: 309.32 g/mol
InChI Key: GLXKXWKVPIBMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide, also known as DIMBOA, is a natural compound found in various plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are known for their biological activities such as anti-inflammatory, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is not fully understood but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are associated with inflammation. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to disrupt fungal cell membranes and inhibit their growth.
Biochemical and Physiological Effects:
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to inhibit the growth of various cancer cell lines including breast, colon, and prostate cancer cells. In addition, N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been reported to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in lab experiments is its natural origin and low toxicity compared to synthetic compounds. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide can be easily extracted from plant sources or synthesized using simple chemical reactions. However, one limitation of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is its low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, the stability of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide under different storage conditions and in biological systems needs to be further investigated.

Future Directions

There are several future directions for the research on N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide. One area of interest is the development of novel drug formulations and delivery systems to improve its solubility and bioavailability. Another direction is to investigate the potential of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide as a natural pesticide and herbicide for sustainable agriculture. Furthermore, the mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide needs to be further elucidated to identify potential targets for therapeutic interventions. Finally, the safety and toxicity of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in different animal models and human trials need to be thoroughly evaluated to ensure its potential as a safe and effective therapeutic agent.

Synthesis Methods

The synthesis of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide involves the condensation of 2-hydroxybenzohydrazide and 2,4-pentanedione in the presence of sulfuric acid. The resulting product is then treated with dimethylamine to obtain the final compound. The yield of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratios.

Scientific Research Applications

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antifungal, and anticancer properties in various in vitro and in vivo studies. N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been investigated for its potential as a natural pesticide and herbicide due to its allelopathic effects on plant growth.

properties

IUPAC Name

3-hydroxy-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-6-7-14-13(8-10)15(17(23)20(14)2)18-19-16(22)11-4-3-5-12(21)9-11/h3-9,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKXWKVPIBMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC(=CC=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.